2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile
Description
2-[(5-Methoxy-1H-indol-3-yl)methylidene]propanedinitrile is a nitrile-containing organic compound featuring a propanedinitrile core conjugated with a 5-methoxyindole moiety. The propanedinitrile group enhances electron-withdrawing properties, which may influence reactivity and molecular stability.
Properties
IUPAC Name |
2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-17-11-2-3-13-12(5-11)10(8-16-13)4-9(6-14)7-15/h2-5,8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSNFTQSKJJFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile typically involves the condensation of 5-methoxyindole-3-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the Knoevenagel condensation reaction. The reaction mixture is typically refluxed in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Introduction of various substituents, leading to a wide range of functionalized indole derivatives.
Scientific Research Applications
2-[(5-Methoxy-1H-indol-3-yl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways . The compound may also interact with other targets, such as neurotransmitter receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Table 1: Key Properties of Propanedinitrile Derivatives
*Calculated based on molecular formula.
Key Differences and Research Findings
Electron-Withdrawing Effects : The 5-methoxyindole substituent introduces a methoxy group capable of resonance donation, contrasting with the electron-withdrawing chlorine in [chloro(phenyl)methylidene]propanedinitrile . This difference may alter reactivity in nucleophilic addition or cyclization reactions.
Biological Activity: NIAD-4, a bithienyl analog, binds selectively to amyloid aggregates, demonstrating utility in neurodegenerative disease research . The indole-based compound may exhibit similar binding but with enhanced solubility due to the methoxy group.
Crystallographic Behavior: 2-[(Dimethylamino)methylidene]propanedinitrile forms a 3D network via C–H⋯N hydrogen bonds, with a dihedral angle of 7.95(18)° between substituents . The larger indole moiety in the target compound likely disrupts such packing, favoring π-π stacking instead.
Notes
- Research Gaps : Direct experimental data (e.g., crystallography, bioactivity) for this compound is lacking in the provided evidence. Comparisons rely on structural analogs and inferred properties.
- Potential Applications: Prioritize studies on amyloid binding (like NIAD-4 ) or kinase inhibition (as seen in indole derivatives ).
- Analytical Methods : For structural confirmation, employ single-crystal X-ray diffraction (SHELX/ORTEP-III ) and spectroscopic techniques (¹H/¹³C NMR) .
Biological Activity
2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile is an indole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its methoxy group at the 5-position of the indole ring and a propanedinitrile moiety, presents potential applications in the fields of antimicrobial, anticancer, and anti-inflammatory research.
- Molecular Formula : C13H9N3O
- Molecular Weight : 223.23 g/mol
- CAS Number : 771574-78-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.
Antimicrobial Activity
Research indicates that indole derivatives exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have shown efficacy against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Indole-based derivative | 0.98 | MRSA |
| Indole-based derivative | <1.0 | S. aureus |
Anticancer Activity
Studies have demonstrated the potential of indole derivatives in cancer treatment. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression. For instance, related compounds have been shown to block the cell cycle in the G2/M phase and decrease mitochondrial membrane potential in colorectal cancer cells.
| Study Reference | Compound | Cell Line | Effect |
|---|---|---|---|
| MMNC (related compound) | HCT116 | Induces apoptosis | |
| MMNC (related compound) | Caco-2 | Blocks G2/M phase |
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various indole derivatives, including those similar to this compound. The results indicated significant inhibition of biofilm formation by S. aureus, suggesting a potential application in treating infections caused by resistant strains.
- Anticancer Research : Another investigation into indole derivatives reported their cytotoxic effects on cancer cell lines, highlighting their ability to inhibit key signaling pathways associated with tumor growth. This positions them as promising candidates for further development into anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
